molecular formula C8H12N2O2S B1358448 (2-Methyl-4-(methylsulfonyl)phenyl)hydrazine CAS No. 782436-54-8

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine

Cat. No. B1358448
CAS RN: 782436-54-8
M. Wt: 200.26 g/mol
InChI Key: UVQSGDALKMEECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine” is a chemical compound with the molecular formula C7H10N2O2S . It is also known as 4-(Methylsulphonyl)phenylhydrazine hydrochloride . The compound is an off-white to light yellow crystalline powder .


Synthesis Analysis

The compound can be synthesized from 4-Methylsulfonylaniline . In a study, a series of 2-(4-methylsulfonyl phenyl) indole derivatives were designed and synthesized . These compounds were evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities .


Molecular Structure Analysis

The IUPAC name of the compound is 1-[4-(methylsulfonyl)phenyl]hydrazine hydrochloride . The InChI code is 1S/C7H10N2O2S.ClH/c1-12(10,11)7-4-2-6(9-8)3-5-7;/h2-5,9H,8H2,1H3;1H .


Chemical Reactions Analysis

The compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives were found to have antimicrobial and anti-inflammatory activities .


Physical And Chemical Properties Analysis

The compound is an off-white to light yellow crystalline powder . It has a molecular weight of 222.7 . The boiling point is 202 degrees Celsius (dec.) .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine”:

Cyclooxygenase Inhibition

This compound has been evaluated for its potential as a cyclooxygenase (COX) inhibitor, which could have implications for anti-inflammatory drug development .

Antimicrobial and Anti-inflammatory Activities

Derivatives of this compound have shown moderate to good levels of antimicrobial activity and are being explored for anti-inflammatory applications .

Protein Chemical Synthesis

Protein or peptide hydrazides, like this compound, are useful intermediates for protein chemical synthesis, particularly in hydrazide-based native chemical ligation (NCL) .

Heterocyclic Synthesis

Cyanoacetohydrazides derived from such compounds are used in heterocyclic synthesis to form various types of heterocycles, including five-, six-, seven-, and eight-membered rings .

Cancer Treatment

Indole derivatives of this compound are being researched for their application in treating cancer cells and other disorders .

Propellants and Explosives

Traditionally, hydrazine derivatives have been used in the development of propellants and explosives due to their high reactivity .

Polymers and Pharmaceuticals

These derivatives are also applied in the synthesis of polymers and pharmaceuticals, expanding their utility beyond traditional applications .

Water Treatment and Agriculture

Their use extends to water treatment processes and agricultural products, showcasing their versatility in various industries .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-5-7(13(2,11)12)3-4-8(6)10-9/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQSGDALKMEECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-4-(methylsulfonyl)phenyl)hydrazine

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